Cas no 396105-43-4 (4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid)

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,4-Diazepine-1-butanoicacid, hexahydro-g-oxo-4-(phenylmethyl)-
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
- AC1MC48K
- AG-F-39970
- Ambpe3000764
- CTK4I1609
- HMS520E13
- MolPort-000-159-704
- Peakdale1_000805
- SR-01000384173
- AKOS015839370
- DTXSID60375564
- CS-0366341
- SR-01000384173-1
- 396105-43-4
- WQA10543
- FT-0644571
- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOICACID
- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid
-
- MDL: MFCD00800863
- インチ: InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21)
- InChIKey: HRFXOPMABCMNTB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 290.16316
- どういたいしつりょう: 290.163
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 60.8Ų
じっけんとくせい
- 密度みつど: 1.192
- ふってん: 491°C at 760 mmHg
- フラッシュポイント: 250.8°C
- 屈折率: 1.565
- PSA: 60.85
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B537998-500mg |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |
396105-43-4 | 500mg |
$ 160.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437011-1g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 97% | 1g |
¥1375.00 | 2024-05-15 | |
Crysdot LLC | CD12075520-5g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 97% | 5g |
$463 | 2024-07-24 | |
TRC | B537998-100mg |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |
396105-43-4 | 100mg |
$ 50.00 | 2022-06-07 | ||
TRC | B537998-1g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |
396105-43-4 | 1g |
$ 250.00 | 2022-06-07 | ||
Chemenu | CM286493-5g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 97% | 5g |
$438 | 2021-06-09 | |
Apollo Scientific | OR7821-1g |
4-(4-Benzylhomopiperazin-1-yl)-4-oxobutanoic acid |
396105-43-4 | 95+% | 1g |
£161.00 | 2025-02-20 | |
Chemenu | CM286493-5g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 97% | 5g |
$438 | 2022-06-11 | |
Fluorochem | 023742-25g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 95%+ | 25g |
£1538.00 | 2022-03-01 | |
Fluorochem | 023742-1g |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |
396105-43-4 | 95%+ | 1g |
£92.00 | 2022-03-01 |
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acidに関する追加情報
4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid: A Comprehensive Overview
The compound with CAS No 396105-43-4, commonly referred to as 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzyl group and diazepane ring within its structure contribute to its intriguing chemical behavior, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of diazepane derivatives in medicinal chemistry. The benzyl-substituted diazepane moiety in this compound has been shown to exhibit promising biological activities, including anti-inflammatory and analgesic effects. These findings underscore the potential of this compound as a lead molecule for the development of novel therapeutic agents.
The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid involves a multi-step process that combines principles of organic synthesis and stereochemistry. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to construct the diazepane ring and functionalize it with the benzyl group. The optimization of these synthetic routes has been a focal point in recent studies, aiming to enhance yield and purity.
From a structural perspective, the compound features a butanoic acid backbone with a ketone group at the fourth position. This arrangement creates a rigid framework that influences the molecule's conformational flexibility and interactions with biological targets. Computational studies have revealed that the benzyl group plays a critical role in modulating the compound's pharmacokinetic properties, such as solubility and permeability.
In terms of biological activity, 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid has demonstrated selectivity towards certain enzyme targets. For instance, recent research has shown that it inhibits cyclooxygenase (COX) enzymes with high potency, suggesting its potential as an anti-inflammatory agent. Additionally, preclinical studies have indicated that this compound exhibits minimal toxicity at therapeutic concentrations, making it a promising candidate for further development.
The application of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has been instrumental in characterizing this compound. These methods have provided insights into its stereochemical purity and structural integrity. Furthermore, crystallographic studies have revealed the molecular packing arrangements of this compound, which are essential for understanding its physical properties.
Looking ahead, the development of analogs based on 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid is expected to expand its therapeutic potential. By modifying the substituents on the diazepane ring or altering the length of the butanoic acid chain, researchers aim to enhance its bioavailability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore these possibilities.
In conclusion, CAS No 396105-43-4, or 4-(4-Benzyl-1,4-diazepan-1-yll)-oxobutanoic Acid, represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure, coupled with advancements in synthetic methodology and biological evaluation techniques, positions it as a key player in future drug discovery efforts.
396105-43-4 (4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid) 関連製品
- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)
- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)
- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)
- 1805284-91-6(5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 1261996-14-8([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)




